1-(4-fluorophenyl)-N-methylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIORAMUBIJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation
De Novo Synthesis Strategies for N-Methylmethanesulfonamide Derivatives
The creation of the core pyrimidine (B1678525) structure is a critical phase in the synthesis of 1-(4-fluorophenyl)-N-methylmethanesulfonamide. This is typically achieved through cyclization reactions that build the heterocyclic ring from acyclic precursors.
Pyrimidine Ring Formation via Cyclization Reactions
The construction of the pyrimidine ring can be approached through several established cyclization strategies, including condensation reactions with guanidine (B92328) derivatives and advanced cycloaddition methods.
A prevalent and effective method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine salt. In the context of synthesizing the precursor for this compound, a key intermediate is 2-amino-4-(4-fluorophenyl)pyrimidine. This can be synthesized by the reaction of a chalcone (B49325), derived from 4-fluorobenzaldehyde (B137897) and a suitable ketone, with guanidine hydrochloride.
Alternatively, a three-component reaction between an aldehyde (4-fluorobenzaldehyde), a ketone, and guanidine can be employed. The general reaction scheme for the formation of a 4-aryl-2-aminopyrimidine from a chalcone and guanidine is presented below:
| Reactant 1 | Reactant 2 | Reagent | Product |
| 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) | Guanidine Hydrochloride | Base (e.g., Sodium Ethoxide) | 2-Amino-4-(4-fluorophenyl)-6-phenylpyrimidine |
To obtain the specific precursor, 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine, one could either perform a subsequent N-methylation of the 2-amino group or, more directly, utilize N-methylguanidine in the initial cyclization reaction. The latter approach offers the advantage of installing the methyl group in a single step. The reaction of a β-ketoester or a diketone with N-methylguanidine is a known method for producing N-methyl-2-aminopyrimidine derivatives.
While classical condensation reactions are robust, modern synthetic chemistry also offers advanced cycloaddition approaches for the construction of heterocyclic systems like pyrimidines. These methods can provide access to complex pyrimidine structures with high regioselectivity. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) involving heterodienes can be utilized. However, for the specific target compound, the more straightforward condensation reactions with guanidines are generally preferred due to their efficiency and the ready availability of starting materials.
Methane-Sulfonyl Group Incorporation Techniques
Following the successful synthesis of the 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine core, the final step is the incorporation of the methanesulfonyl (mesyl) group onto the secondary amine. This is typically achieved through a sulfonylation reaction.
The sulfonylation of the N-methylamino group is accomplished by treating the pyrimidine precursor with methanesulfonyl chloride (MsCl) in the presence of a suitable base. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction. Common bases used for this transformation include pyridine (B92270), triethylamine (B128534) (TEA), or diisopropylethylamine (DIPEA). The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly employed.
A general procedure involves dissolving the 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine in an appropriate solvent, cooling the solution, and then adding the base followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature to ensure completion.
| Substrate | Reagent | Base | Solvent | Product |
| 4-(4-fluorophenyl)-N-methylpyrimidin-2-amine | Methanesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF | 1-(4-(4-fluorophenyl)pyrimidin-2-yl)-N-methylmethanesulfonamide |
The efficiency of the sulfonylation reaction can be influenced by several factors, and optimization may be necessary to achieve high yields and purity. Key parameters to consider for optimization include:
Choice of Base: Sterically hindered bases like DIPEA can sometimes be more effective in preventing side reactions compared to less hindered amines like TEA. The basicity and nucleophilicity of the base are important considerations.
Reaction Temperature: Performing the initial addition of the sulfonylating agent at low temperatures (e.g., 0 °C or -78 °C) can help to control the exothermicity of the reaction and minimize the formation of byproducts.
Stoichiometry of Reagents: The molar ratio of the amine, methanesulfonyl chloride, and the base should be carefully controlled. An excess of the base is typically used to ensure complete neutralization of the generated acid.
Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction.
Careful control of these parameters allows for the efficient and high-yielding synthesis of the final target compound, this compound.
Derivatization and Functional Group Interconversion Strategies
Functional group interconversion is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. In the context of pyrimidine chemistry, these strategies are crucial for introducing the specific substituents required for the final target molecule. Reactions such as hydroxymethylation, formylation, and subsequent redox manipulations are pivotal for elaborating the pyrimidine core.
The introduction of one-carbon units, specifically hydroxymethyl (-CH₂OH) and formyl (-CHO) groups, onto the pyrimidine ring is a key step in building molecular complexity. Electrophilic substitution reactions on the pyrimidine nucleus, such as formylation and hydroxymethylation, typically occur at the C-5 position, which is the most electron-rich carbon atom in the ring, especially when activating groups are present.
The generation of a hydroxymethyl group at the C-5 position of a pyrimidine ring is often achieved through the selective reduction of a precursor ester, such as a methyl or ethyl carboxylate. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for this transformation. Its steric bulk and electrophilic nature allow for the controlled reduction of esters to aldehydes at low temperatures, or further to primary alcohols if desired.
Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), DIBAL-H can selectively reduce an ester to the corresponding primary alcohol without affecting other sensitive functional groups. The reaction proceeds through the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a stable tetrahedral intermediate. Aqueous workup then liberates the primary alcohol.
A key intermediate in the synthesis of related complex pyrimidines, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, was successfully prepared via the reduction of its corresponding methyl-5-carboxylate precursor using DIBAL-H. This selective reduction highlights the utility of this reagent in complex synthetic pathways.
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reagent | Typical Conditions | Product from Ester | Selectivity |
|---|---|---|---|
| DIBAL-H | Toluene, -78 °C to 0 °C | Aldehyde or Primary Alcohol | High |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | Primary Alcohol | Low (reduces many functional groups) |
| NaBH₄ | Alcohols, RT | Generally unreactive with esters | High (selective for aldehydes/ketones) |
The conversion of a 5-hydroxymethylpyrimidine to a 5-formylpyrimidine is an oxidative process that provides a synthetically valuable aldehyde functional group. This aldehyde can then be used in a variety of subsequent carbon-carbon bond-forming reactions. The challenge lies in performing this oxidation selectively, without over-oxidizing the aldehyde to a carboxylic acid or affecting other parts of the molecule.
Several reagents are available for the mild oxidation of primary alcohols to aldehydes. These methods avoid the use of harsh oxidants like potassium permanganate (B83412) or chromic acid, which would lead to over-oxidation.
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a classic reagent for oxidizing primary alcohols to aldehydes in a controlled manner. The reaction is typically carried out in dichloromethane (DCM).
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (NEt₃). It is known for its mild conditions and high yields.
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine compound that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature. It is often favored due to its operational simplicity and non-toxic byproducts.
The selective oxidation of the hydroxymethyl group on heterocyclic systems, such as 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, has been achieved using systems like Cu(NO₃)₂/acetonitrile, demonstrating that such selective transformations on heterocyclic alcohols are well-established.
Halogenated pyrimidines are versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the introduction of a wide array of substituents onto the pyrimidine core.
Radical bromination is a powerful method for introducing a bromine atom at an allylic or benzylic position. An alkyl group attached to a pyrimidine ring (e.g., a methyl group at C-2, C-4, or C-6) is analogous to a benzylic position due to the aromatic nature of the heterocycle. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, is the premier method for this transformation. researchgate.netorganic-chemistry.orgdbpedia.orgthermofisher.comwikipedia.org
The reaction proceeds via a free-radical chain mechanism. organic-chemistry.org A low concentration of molecular bromine is generated in situ, which is then homolytically cleaved by the initiator to form bromine radicals. organic-chemistry.org A bromine radical abstracts a hydrogen atom from the benzylic-like position on the pyrimidine's alkyl substituent, creating a resonance-stabilized radical intermediate. organic-chemistry.orgwikipedia.org This intermediate then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, propagating the chain. organic-chemistry.org Using NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses competing electrophilic addition reactions to any double bonds that might be present in the molecule's side chains. organic-chemistry.org
Table 2: Key Aspects of Wohl-Ziegler Bromination
| Feature | Description |
|---|---|
| Reagent | N-Bromosuccinimide (NBS) |
| Substrate Position | Allylic or Benzylic (including alkyl groups on pyrimidines) |
| Conditions | Non-polar solvent (e.g., CCl₄), radical initiator (AIBN) or light |
| Mechanism | Free-radical chain reaction |
| Advantage | High selectivity for allylic/benzylic position over other C-H bonds |
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes positions C-2, C-4, and C-6 susceptible to nucleophilic aromatic substitution (SₙAr). bhu.ac.in Halogens located at these positions are excellent leaving groups and can be displaced by a variety of nucleophiles.
While this reaction is more commonly used to introduce non-halogen nucleophiles, it is conceptually relevant for halide exchange. More practically, halides are introduced onto the pyrimidine ring by replacing other leaving groups, most notably by converting pyrimidones (pyrimidin-ols) to the corresponding chloro- or bromopyrimidines. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are standard for converting hydroxyl groups at the 2, 4, or 6 positions into the respective halides. This transformation proceeds because the pyrimidone tautomerizes to its hydroxypyrimidine form, the hydroxyl group is activated by the phosphorus reagent, and is subsequently displaced by a halide ion. bhu.ac.in This provides a reliable pathway to halogenated pyrimidine intermediates essential for further derivatization.
Phosphorylation and Other Functional Group Additions
The introduction of new functional groups to the sulfonamide core can significantly alter its chemical properties. While direct phosphorylation of this compound is not extensively documented, methodologies applied to related structures, such as N-acylsulfonamides, provide a basis for potential synthetic routes.
One such method involves the phosphorylation of N-acylsulfonamides with reagents like trimethylphosphite or triethylphosphite. researchgate.net Research has demonstrated that this transformation can be effectively promoted under ultrasound irradiation in solvent-free and catalyst-free conditions, representing a green and rapid approach to producing the corresponding amidophosphonates. researchgate.net This technique's applicability to the N-methylated sulfonamide moiety would depend on the reactivity of the N-H bond, which is absent in this compound. However, derivatization of the parent N-arylsulfonamide prior to methylation could offer a pathway for introducing phosphate (B84403) groups.
Other functional group additions often target the nitrogen atom or the aromatic ring. For instance, methods for installing sulfonamide units onto polycyclic hydrocarbon cores have been developed using nitrogen-centered radical approaches, showcasing advanced strategies for C-N bond formation involving the sulfonamide group. rsc.orgokstate.edu
Exploration of Alkylation and Acylation Reactions on the N-Methylmethanesulfonamide Moiety
Further modification of the N-methylmethanesulfonamide moiety through additional alkylation or acylation is a key strategy for creating analogues. Since the nitrogen atom in this compound is already tertiary (bearing the aryl, methyl, and sulfonyl groups), direct N-alkylation or N-acylation is not feasible. These reactions are typically performed on primary or secondary sulfonamides before the introduction of the final substituent.
N-Alkylation of Sulfonamides: For precursor primary or secondary sulfonamides, various N-alkylation methods have been developed.
Using Alcohols: An efficient manganese-catalyzed N-alkylation of sulfonamides utilizes benzylic and primary aliphatic alcohols as alkylating agents through a "borrowing hydrogen" mechanism. acs.org This method allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org
Using Alkyl Halides: The reaction of aryl- and alkylsulfonamides with alkyl halides, such as 1,2-dibromo-2-phenylethane, can be facilitated by Lewis acids like FeCl₃ and ZnCl₂ to produce N-alkylated products with good yields. dnu.dp.ua
Catalyst-Free Methods: Under solvent-free conditions, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols, presenting a green and practical alternative. organic-chemistry.org
N-Acylation of Sulfonamides: N-acylation transforms sulfonamides into N-acylsulfonamides, a class of compounds with distinct chemical properties and biological activities. nih.gov
Using N-Acylbenzotriazoles: A versatile method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride (NaH). semanticscholar.orgepa.govsemanticscholar.org This approach is advantageous as it can be used with N-acylbenzotriazoles for which the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgepa.gov
Using Carboxylic Acids/Derivatives: Metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides under solvent-free conditions. researchgate.net
These methodologies are crucial for building a library of derivatives based on the this compound scaffold by modifying the precursor sulfonamide before the final N-methylation step.
Process Intensification and Green Chemistry in Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Process intensification and green chemistry principles are increasingly applied to the synthesis of sulfonamides to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. cu.edu.egnih.gov This technique has been successfully applied to various steps in sulfonamide synthesis.
For example, the synthesis of fluorinated coumarino sulfonamides demonstrated a significant rate enhancement and yield improvement under microwave irradiation compared to conventional heating for the initial reaction between fluoro arylamines and a sulfonyl chloride. arkat-usa.org Similarly, multicomponent reactions to form complex heterocyclic systems have shown superior results when conducted under microwave conditions. nih.govnih.gov The key benefits observed are operational simplicity, reduced energy consumption, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. nih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8 hours) | Minutes (e.g., 30-35 minutes) | cu.edu.eg |
| Product Yield | Lower | Good to Excellent | cu.edu.egnih.gov |
| Energy Consumption | Higher | Lower | |
| Solvent Use | Often requires high-boiling solvents | Enables solvent-free conditions or use of minimal solvent | nih.gov |
Catalyst Development for Enhanced Efficiency (e.g., Gold-Catalyzed Reactions)
Catalysis is central to enhancing the efficiency of sulfonamide synthesis. While gold (Au) catalysts are known to activate sulfonamides for subsequent reactions like the synthesis of cyclic sulfamides or enaminones, other metal catalysts are more commonly employed to improve the efficiency of the core sulfonamide bond formation. ewha.ac.kr
Palladium (Pd) Catalysis: Palladium catalysts are effective for coupling reactions. One method involves the Pd-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates, using readily available starting materials. rsc.org Another approach describes the synthesis of aryl sulfonamides via the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov
Iron (Fe) and Copper (Cu) Catalysis: Iron-promoted protocols have been developed for synthesizing N-arylsulfonamides from nitroarenes and sulfonyl chlorides in aqueous media, with iron dust acting as an inexpensive and easily removable reductant. nih.gov Sequential iron and copper catalysis has been used in a one-pot, two-stage synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. d-nb.infothieme.de Copper catalysis is also used in the synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide or from triarylbismuthines in multicomponent reactions. researchgate.nettandfonline.com
These catalytic systems offer high efficiency, good functional group tolerance, and often operate under mild conditions, making them valuable for industrial-scale synthesis.
Solvent System Optimization and Environmental Impact Mitigation
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the reduction or replacement of volatile organic compounds (VOCs) with more benign alternatives.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. An efficient iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines has been developed that proceeds at room temperature in water. rsc.org
Deep Eutectic Solvents (DESs): DESs are emerging as sustainable alternatives to traditional solvents. A sustainable synthesis of sulfonamides has been described using a copper-catalyzed process in a deep eutectic solvent, which avoids the use of VOCs and allows for easy removal of by-products. researchgate.net
Polyethylene Glycol (PEG): PEG-400, known for its low toxicity, thermal stability, and biocompatibility, has been used as a green solvent for sulfonamide synthesis. sci-hub.se
Solvent-Free (Mechanochemical) Synthesis: Eliminating the solvent entirely represents a significant green advancement. Mechanochemical methods, using techniques like ball milling, have been developed for the synthesis of sulfonamides. rsc.org One solvent-free approach involves a tandem oxidation-chlorination of disulfides followed by amination. rsc.org Another method reports the synthesis of N-alkyl and N-arylsulfonamides by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se
| Solvent/Condition | Description | Advantages | Reference |
|---|---|---|---|
| Water | Reaction of sodium sulfinates and amines mediated by I₂. | Non-toxic, available, non-flammable, easy product purification. | rsc.org |
| Deep Eutectic Solvents (DESs) | Copper-catalyzed reaction of triarylbismuthines, nitro compounds, and Na₂S₂O₅. | Sustainable, avoids VOCs, easy by-product removal. | researchgate.net |
| Polyethylene Glycol (PEG-400) | Reaction of sulfonyl chlorides with amines using K₂CO₃ as a base. | Environmentally benign, water-soluble, thermally stable, recoverable. | sci-hub.se |
| Solvent-Free (Neat) | Direct reaction of sulfonyl chlorides with amines at room temperature. | Eliminates solvent waste, simplified process. | sci-hub.se |
| Solvent-Free (Mechanochemistry) | Tandem oxidation-chlorination of disulfides followed by amination. | Cost-effective, environmentally friendly, avoids bulk solvents. | rsc.org |
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that reduce the number of operational steps, minimize waste, and save time and resources by combining multiple reaction steps into a single procedure without isolating intermediates.
One-Pot Syntheses: A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. d-nb.info Another strategy enables the synthesis of sulfonamides from aromatic carboxylic acids and amines in a one-pot process that involves a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov
Multi-Component Reactions (MCRs): MCRs are powerful for rapidly building molecular complexity. A three-component reaction of aryldiazonium tetrafluoroborate, a sulfur dioxide surrogate (DABSO), and an amine can yield sulfonamide compounds. thieme-connect.com Another sustainable three-component synthesis uses triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net A five-component reaction has also been reported for the synthesis of pseudopeptides connected to a sulfonamide via a tandem N-sulfonylation/Ugi four-component reaction, showcasing the ability of MCRs to create complex and diverse molecular scaffolds in a single step. rsc.org
These advanced sequences exemplify process intensification by maximizing efficiency and atom economy in the synthesis of sulfonamide-containing molecules.
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of a suitable crystal of 1-(4-fluorophenyl)-N-methylmethanesulfonamide would yield a wealth of structural information.
Analysis of Intermolecular Interactions in the Crystalline State
Understanding how molecules pack together in a crystal is crucial. This subsection would detail the non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), and weaker C-H···O or C-H···F interactions, that stabilize the crystal lattice. researchgate.netresearchgate.net The presence and geometry of these interactions dictate the formation of supramolecular structures, like chains or dimers. nih.govresearchgate.net For sulfonamides, strong intermolecular hydrogen bonds are often a primary driving force in the crystal packing arrangement. nih.gov
Polymorphism Studies and Crystal Packing Effects on Material Properties
Polymorphism is the ability of a compound to crystallize in multiple different forms, each with a distinct crystal lattice. researchgate.netresearchgate.net These different forms, or polymorphs, can have different physical properties. Had studies been conducted, this section would discuss whether this compound exhibits polymorphism. It is a known phenomenon among sulfonamides, where different packing arrangements and molecular conformations can arise due to variations in crystallization conditions. researchgate.netacs.org Such variations can be influenced by the electron-donating or electron-withdrawing nature of substituents on the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While basic 1D NMR spectra (¹H and ¹³C) would provide initial structural confirmation, advanced 2D NMR techniques are essential for unambiguous assignment of all signals.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, by showing correlations between adjacent protons on the fluorophenyl ring. rsc.orgscience.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances. rsc.orgyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting different fragments of the molecule, for example, linking the N-methyl protons to the sulfur-bearing carbon of the methanesulfonamide (B31651) group. science.govyoutube.com
A data table summarizing the expected chemical shifts and correlations would be presented here if experimental data were available.
Investigation of Dynamic Processes and Conformational Exchange
Molecules are not static in solution and can undergo various dynamic processes, such as bond rotation. NMR spectroscopy can be used to study these dynamics. For this compound, this could involve investigating the rotational barrier around the S-N bond or the S-C(phenyl) bond. Techniques like variable-temperature NMR could potentially identify if the molecule exists in an equilibrium of different conformations in solution and measure the energy barriers between them. No such studies have been reported for this specific compound.
Vibrational Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, key vibrational modes would include the stretching and bending of the sulfonyl group, the C-F bond, the aromatic ring, and the N-methyl group.
Key expected absorption bands include strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically found in the 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ regions, respectively. The C-F stretch from the fluorophenyl ring would produce a strong band, usually in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected around 1600-1450 cm⁻¹, while C-H stretching from the aromatic ring and the methyl groups would appear near 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
Table 1: Hypothetical FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | 4-Fluorophenyl |
| ~2940 | Aliphatic C-H Stretch | N-Methyl |
| ~1595 | Aromatic C=C Stretch | 4-Fluorophenyl |
| ~1340 | Asymmetric SO₂ Stretch | Methanesulfonamide |
| ~1220 | C-F Stretch | 4-Fluorophenyl |
| ~1150 | Symmetric SO₂ Stretch | Methanesulfonamide |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring. The symmetric SO₂ stretch, which is also IR-active, would typically appear as a strong band in the Raman spectrum. The aromatic ring breathing modes are also characteristically strong in Raman spectra.
Table 2: Hypothetical Raman Shift Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | 4-Fluorophenyl |
| ~2945 | Aliphatic C-H Stretch | N-Methyl |
| ~1600 | Aromatic Ring Breathing | 4-Fluorophenyl |
| ~1150 | Symmetric SO₂ Stretch | Methanesulfonamide |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₈H₁₀FNO₂S. HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).
Table 3: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀FNO₂S |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 204.0489 |
| Measured Exact Mass | 204.0491 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample by separating the main compound from any impurities. A sample of this compound would be injected into an LC system, and the eluent would be introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, with the associated mass spectrum confirming its identity. The area of this peak relative to the total area of all detected peaks provides a quantitative measure of purity.
Table 4: Hypothetical LC-MS Purity Analysis of a this compound Sample
| Retention Time (min) | Compound Identity | Detected m/z ([M+H]⁺) | Peak Area (%) |
|---|---|---|---|
| 4.52 | This compound | 204.05 | 99.6 |
| 3.81 | Impurity A | 188.07 | 0.2 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(4-fluorophenyl)-N-methylmethanesulfonamide. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ajchem-a.com This calculation yields the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Furthermore, DFT is used to predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimentally obtained infrared (IR) and Raman spectra can help to confirm the optimized molecular structure and provide a detailed assignment of the observed vibrational bands. ajchem-a.comnih.gov For instance, the characteristic stretching frequencies for the S=O, C-F, and N-H bonds can be precisely calculated.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | Value in Å |
| S=O | Value in Å | |
| S-N | Value in Å | |
| Bond Angle | O-S-O | Value in degrees |
| C-N-S | Value in degrees | |
| Dihedral Angle | C-S-N-C | Value in degrees |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. malayajournal.org A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| Energy Gap (LUMO-HOMO) | Calculated Value |
Note: This table is illustrative. Actual values would be obtained from specific FMO analyses.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms, and positive potential around the hydrogen atoms.
Intermolecular Interactions and Non-Covalent Bonding
The way molecules of this compound interact with each other in the solid state is governed by non-covalent interactions. These interactions are crucial for determining the crystal packing and physical properties of the compound.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the distance from the surface to the nearest nucleus inside and outside the surface, which helps to identify different types of intermolecular contacts.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | Calculated Value |
| F···H | Calculated Value |
| O···H | Calculated Value |
| C···H | Calculated Value |
| S···H | Calculated Value |
Note: This table is illustrative. Actual values would be obtained from a specific Hirshfeld surface analysis of the crystal structure.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within a molecule and between molecules. This analysis is based on the electron density (ρ) and its first derivative. The RDG is plotted against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by the electron density, which allows for the characterization of different types of interactions.
For this compound, an RDG analysis would reveal various intramolecular interactions that contribute to its conformational stability. The resulting 3D plot would show isosurfaces colored according to the nature of the interaction:
Blue isosurfaces would indicate strong attractive interactions, such as hydrogen bonds. In this molecule, a potential weak C-H···O hydrogen bond might be observed between a methyl hydrogen and one of the sulfonyl oxygen atoms.
Green isosurfaces would represent weak van der Waals interactions, which would be prevalent in the region of the fluorophenyl ring and between the methyl groups.
Red isosurfaces would signify strong repulsive or steric clash interactions, which might appear between bulky groups if they are forced into close proximity in certain conformations.
A 2D scatter plot of RDG versus sign(λ₂)ρ would quantify these interactions, with distinct spikes corresponding to different types of non-covalent interactions.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. aps.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron distribution. aps.org
An ELF analysis of this compound would provide insights into its electronic structure. sciety.orgresearchgate.net The ELF topology would show:
High ELF values (red regions) localized around the C-C, C-H, C-N, N-S, S-O, and C-F bonds, confirming their covalent nature. researchgate.net
Pronounced localization corresponding to the lone pairs of electrons on the oxygen, nitrogen, and fluorine atoms. researchgate.net
A delocalized electron cloud would be visualized around the carbon and nitrogen atoms. researchgate.net
The core electron shells of the carbon, nitrogen, oxygen, fluorine, and sulfur atoms would also be clearly delineated.
This analysis helps in understanding the bonding characteristics and the distribution of electron pairs within the molecule. sciety.org
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atomic properties and the nature of chemical bonds. This topological analysis is based on the gradient vector field of the electron density and the Laplacian of the electron density (∇²ρ). Key features of this analysis include bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
For this compound, a topological analysis of its electron density would yield the following insights:
Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the bond.
For the covalent bonds (C-C, C-H, C-N, N-S, S-O, C-F), a high ρ(r) and a negative ∇²ρ(r) would be expected, indicating a shared interaction with significant electron concentration.
For any potential intramolecular hydrogen bonds (e.g., C-H···O), a low ρ(r) and a positive ∇²ρ(r) would suggest a closed-shell interaction, typical of non-covalent bonds.
Ring Critical Points (RCPs): An RCP would be found in the center of the fluorophenyl ring, indicating the cyclic nature of this part of the molecule.
The following table presents hypothetical data from a topological analysis of the electron density for selected bonds in this compound.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
| C-F | 0.25 | -0.60 | -0.20 | Covalent |
| S=O | 0.45 | -1.20 | -0.50 | Covalent |
| N-S | 0.20 | -0.45 | -0.15 | Covalent |
| C-N | 0.28 | -0.75 | -0.25 | Covalent |
Molecular Dynamics (MD) Simulations and Conformational Studies
Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule. frontiersin.org
For this compound, MD simulations would be employed to explore its conformational flexibility. The key rotatable bonds in this molecule are the C-N bond between the phenyl ring and the nitrogen atom, and the N-S bond of the sulfonamide group. Rotation around these bonds will give rise to different conformers with varying energies.
Simulations of Compound Interactions with Solvents and Environments
MD simulations are also instrumental in understanding how a molecule interacts with its environment, such as different solvents. academie-sciences.fr These simulations can provide insights into solvation energies, the structure of the solvent around the solute, and the influence of the solvent on the conformational preferences of the molecule. researchgate.net
For this compound, MD simulations in various solvents (e.g., water, methanol, chloroform) would be conducted to assess its solvation properties. The simulations would involve placing the molecule in a box of solvent molecules and simulating the system over time. Analysis of the simulation trajectories would yield radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.
Expected findings from such simulations would include:
In polar protic solvents like water or methanol, strong hydrogen bonding interactions would be observed between the sulfonyl oxygens and the solvent hydrogen atoms.
In a non-polar solvent like chloroform, weaker dipole-dipole and van der Waals interactions would dominate.
The conformational equilibrium of this compound might shift depending on the solvent, as different conformers may be preferentially stabilized by different solvent environments.
Prediction of Spectroscopic and Optical Properties
Computational Prediction of NMR and IR Spectra
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. researchgate.net
NMR Spectra Prediction
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. mdpi.com By referencing these calculated shielding values to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. github.io
For this compound, DFT calculations would be performed to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations would typically involve geometry optimization of the molecule followed by the NMR calculation itself, often including solvent effects through a continuum model. github.io The predicted chemical shifts would then be compared to experimental data to validate the structure.
The following table shows hypothetical predicted ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (ortho to F) | 7.15 |
| Aromatic (meta to F) | 7.30 |
| N-CH₃ | 2.85 |
| S-CH₃ | 3.05 |
IR Spectra Prediction
The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
A DFT calculation of the IR spectrum of this compound would provide a set of vibrational modes and their frequencies. ajchem-a.com This would allow for the assignment of the peaks observed in an experimental IR spectrum to specific molecular vibrations.
The table below presents a selection of predicted and scaled vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3150 | 3050 |
| Aliphatic C-H stretch | 3050 | 2950 |
| S=O asymmetric stretch | 1380 | 1340 |
| S=O symmetric stretch | 1180 | 1150 |
| C-F stretch | 1250 | 1220 |
Prediction of Linear and Nonlinear Optical (NLO) Properties
While specific theoretical and computational studies on the linear and nonlinear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational investigations of structurally analogous compounds. One such relevant study focuses on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), a molecule that shares the core structural feature of N-methyl-N-(4-fluorophenyl)methanesulfonamide. This research provides a framework for understanding the potential NLO characteristics of the target compound through density functional theory (DFT) calculations.
Computational chemistry serves as a powerful tool for predicting the NLO properties of materials, offering a cost-effective and efficient alternative to experimental synthesis and characterization. These theoretical approaches can elucidate the relationship between molecular structure and NLO response, guiding the design of novel materials for optoelectronic applications.
In the investigation of the related compound PMMS, the geometry of the molecule was optimized using DFT with the B3LYP/6-311++G(d,p) level of theory nih.gov. This computational method is widely employed to obtain accurate molecular structures and electronic properties. Following geometry optimization, the linear and nonlinear optical properties, such as polarizability and hyperpolarizability, were calculated. nih.gov
The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, representing the linear response. The first hyperpolarizability (β) quantifies the second-order nonlinear optical response, which is responsible for phenomena like second-harmonic generation (SHG). Materials with large hyperpolarizability values are sought after for applications in frequency conversion and optical switching.
For the analogous compound, PMMS, the calculated values for the dipole moment, polarizability, and first hyperpolarizability are presented in the tables below. These values were determined in the gas phase and provide an indication of the intrinsic NLO properties of a molecule with a similar sulfonamide backbone. The study on PMMS also explored the impact of the crystalline environment on the NLO properties, revealing a significant enhancement in the predicted NLO behavior within a crystal lattice nih.gov. This suggests that the solid-state packing of this compound could play a crucial role in its potential NLO applications.
It is important to note that while the data from PMMS offers a valuable comparative basis, the substitution of a pyrimidine (B1678525) group for a simple phenyl group will undoubtedly influence the electronic and optical properties. Therefore, dedicated computational studies on this compound are necessary to precisely determine its NLO characteristics. Nevertheless, the findings for a closely related structure underscore the potential of fluorophenyl-sulfonamide derivatives as candidates for NLO materials. nih.govresearchgate.netresearchgate.net
Table 1: Calculated Dipole Moment and Polarizability of a Structurally Similar Compound (PMMS)
| Parameter | Value |
| Dipole Moment (μ) | Data not available in search results |
| Mean Polarizability (α) | Data not available in search results |
| Anisotropy of Polarizability (Δα) | Data not available in search results |
Table 2: Calculated First Hyperpolarizability Components of a Structurally Similar Compound (PMMS)
| Component | Value |
| β_x | Data not available in search results |
| β_y | Data not available in search results |
| β_z | Data not available in search results |
| Total First Hyperpolarizability (β_tot) | Data not available in search results |
Reactivity and Mechanistic Aspects in Organic Transformations
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for the synthesis and reactions of 1-(4-fluorophenyl)-N-methylmethanesulfonamide are not extensively documented in the public domain. However, the principles of its formation, typically via the reaction of methanesulfonyl chloride with N-methyl-4-fluoroaniline or 4-fluorophenylsulfonyl chloride with methylamine, allow for a substantive analysis based on studies of analogous systems.
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic nucleophilic substitution reaction. wikipedia.org The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.
Electronic Effects: An electron-withdrawing substituent, such as the 4-fluorophenyl group on the amine nitrogen, decreases the amine's nucleophilicity, thereby slowing the reaction rate compared to a non-fluorinated or electron-donating substituted aniline. Conversely, a 4-fluorophenyl group on the sulfonyl chloride would increase the electrophilicity of the sulfur atom, accelerating the nucleophilic attack.
Thermodynamics: The formation of the S-N bond in sulfonamides is a thermodynamically favorable process, resulting in a stable and often crystalline product. wikipedia.org The rigidity of the sulfonamide functional group contributes to this stability.
Kinetic studies on the solvolysis of arenesulfonyl chlorides provide insight into the reactivity of these key precursors. For instance, the rates of solvolysis for various sulfonyl chlorides have been correlated using the extended Grunwald-Winstein equation, confirming an SN2-like mechanism. mdpi.com
Table 1: Comparative Solvolysis Data for Arenesulfonyl Chlorides in Various Solvents This table is illustrative and based on data for related compounds to demonstrate kinetic principles.
| Sulfonyl Chloride | Solvent System | Rate Constant (k, s⁻¹) | Proposed Mechanism |
|---|---|---|---|
| Benzenesulfonyl Chloride | 80% Acetone | Value not specified | SN2 |
| p-Nitrobenzenesulfonyl Chloride | 80% Acetone | Value not specified | SN2 |
| trans-β-Styrenesulfonyl Chloride | H₂O | 1.15 x 10⁻³ | SN2 |
Data adapted from studies on arenesulfonyl chloride solvolysis. mdpi.com
Investigation of Reaction Intermediates and Transition States
The mechanism of sulfonamide formation via amine-sulfonyl chloride reaction proceeds through a concerted or stepwise pathway involving a transition state or a short-lived intermediate where the S-N bond is forming as the S-Cl bond is breaking. Computational studies on related sulfonamide systems support a transition state with significant charge separation. researchgate.net
In an alternative synthetic route, such as a nucleophilic aromatic substitution (SNAr) reaction of 1,4-difluorobenzene with N-methylmethanesulfonamide, the nature of the intermediate is a key mechanistic question. Classic SNAr reactions proceed through a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. researchgate.net However, for less activated fluoroarenes that lack strong ortho- or para-electron-withdrawing groups, this intermediate is less stable. nih.gov Recent evidence suggests that many SNAr reactions, particularly with fluoroarenes, may proceed through a more concerted pathway involving a single transition state rather than a distinct intermediate. acs.orgbris.ac.uknih.gov For this compound synthesis via an SNAr pathway, the mechanism would likely be concerted unless promoted by a strong base or catalyst capable of stabilizing the anionic intermediate. acs.org
Stereochemical Control and Asymmetric Synthesis Approaches
The compound this compound is achiral. However, the sulfonamide scaffold is prevalent in chiral ligands and catalysts, making the development of asymmetric syntheses for its derivatives a topic of significant interest. Chirality can be introduced in two primary ways:
N-C Axial Chirality (Atropisomerism): By introducing sufficiently bulky substituents at the ortho-positions of the 4-fluorophenyl ring, rotation around the N-C bond can be restricted, leading to stable, separable atropisomers. Catalytic enantioselective methods, such as palladium-catalyzed N-allylation or N-arylation using chiral ligands, have been successfully employed to synthesize N-C axially chiral sulfonamides with high enantioselectivity. nih.gov
Stereogenic Sulfur Center: While the sulfur in a sulfonamide is tetracoordinate and not a stereocenter, related chiral sulfur-containing compounds like sulfoximines can be synthesized from sulfonamide precursors. The asymmetric synthesis of chiral sulfoximines has been achieved through methods like the sulfur-selective arylation of easily accessible chiral sulfinamides. organic-chemistry.orgnih.gov This provides an indirect route to introduce stereochemistry at the sulfur atom in a related structural class.
Exploration of Novel Rearrangement Reactions Involving the Pyrimidine (B1678525) Scaffold
While there is no direct literature linking this compound to rearrangement reactions involving a pyrimidine scaffold, this area represents a fertile ground for hypothetical exploration. A relevant transformation in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the isomerization of a heterocyclic ring through a ring-opening and re-closure sequence, effectively translocating heteroatoms. nih.govwikipedia.org
This rearrangement is known to occur in certain 1-alkyl-2-iminopyrimidines and related fused systems like imidazo[1,2-a]pyrimidines, often under basic or acidic conditions. nih.govresearchgate.net Studies have shown that sulfonamide-substituted imidazo[1,2-a]pyrimidines can undergo the Dimroth rearrangement. nih.gov The mechanism typically involves nucleophilic addition (e.g., by hydroxide) to the pyrimidine ring, followed by cleavage of an N-C bond to form an open-chain intermediate. Rotation and subsequent ring closure yield the rearranged isomer. researchgate.net
A hypothetical scenario could involve the incorporation of the N-(4-fluorophenyl)-N-methylamino moiety into a pyrimidine ring, for example, as a substituent on an iminopyrimidine. The electronic influence of the sulfonamide and the aryl group could impact the rate and equilibrium of a potential Dimroth rearrangement. Decreasing the π-electron density of the pyrimidine ring is known to increase the rate of rearrangement, a condition that could be influenced by the electronic character of the N-aryl sulfonamide substituent. researchgate.net
Single-Electron Transfer (SET) Processes in Fluorinated Systems
Single-electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another, generating radical intermediates. libretexts.orglibretexts.org This pathway opens up reactivity patterns distinct from traditional two-electron (polar) mechanisms. In recent years, photoredox catalysis has emerged as a powerful tool to initiate SET processes under mild conditions, enabling novel transformations of otherwise stable functional groups like sulfonamides. domainex.co.uk
For fluorinated systems like this compound, SET processes are highly relevant. The 4-fluorophenyl group can influence the redox potential of the molecule. Methodologies have been developed that allow for the conversion of sulfonamides into valuable sulfonyl radical intermediates via photocatalysis. nih.govresearchgate.net These radicals can then participate in a variety of bond-forming reactions, such as addition to alkenes.
A plausible SET-initiated pathway for this compound could involve its conversion to an activated intermediate (e.g., an N-sulfonylimine), which can then be reduced by an excited-state photocatalyst. This would generate a radical anion that fragments to produce a sulfonyl radical, which can be trapped by various radical acceptors. researchgate.net Alternatively, N-centered radicals can be generated from sulfonamides via photoredox-catalyzed single-electron oxidation, enabling hydrogen atom transfer (HAT) processes. researchgate.net
Frustrated Lewis Pair (FLP) Chemistry in Relation to the Compound
Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical dative bond adduct. This "unquenched" reactivity allows the pair to cooperatively activate a variety of small molecules, such as H₂, CO₂, and olefins.
The compound this compound possesses potential Lewis basic sites. Theoretical and experimental studies have shown that both the sulfonamide oxygen and nitrogen atoms can act as centers of basicity. researchgate.net The oxygen atoms, with their accessible lone pairs, are the most likely sites for interaction with a Lewis acid. The nitrogen lone pair is partially delocalized into the S=O bonds, reducing its basicity.
In the context of FLP chemistry, this compound could act as the Lewis base component. If combined with a bulky Lewis acid (e.g., B(C₆F₅)₃), the formation of a classical adduct might be sterically hindered. This frustrated pair could then potentially activate small molecules. Furthermore, single-electron transfer can occur within Lewis pairs, particularly those involving electron-rich donors and strong acceptors like B(C₆F₅)₃, to generate radical ion pairs that can initiate subsequent chemical reactions. nih.gov The application of FLP principles to activate or functionalize sulfonamides is an emerging area of research with potential for novel catalytic transformations.
Analytical Method Development for Research Applications
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of 1-(4-fluorophenyl)-N-methylmethanesulfonamide and for real-time monitoring of its synthesis. wu.ac.th These techniques offer high resolution and sensitivity for separating the target compound from impurities and starting materials.
The choice of stationary and mobile phases is critical for achieving optimal separation. For aromatic sulfonamides, reversed-phase HPLC is a common and effective approach. chromatographyonline.com
Stationary Phase:
C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity, which allows for good retention of moderately non-polar compounds like this compound. labtech.tn Columns such as the Symmetry C18 are often employed for the separation of sulfonamides. jafs.com.pl
C8 (Octylsilane): A C8 stationary phase is less hydrophobic than C18 and can be advantageous if the retention time of the target compound on a C18 column is excessively long. labtech.tn
Phenyl Phases: Given the aromatic nature of the target compound, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the fluorophenyl group of the analyte. hawachhplccolumn.com
Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. phenomenex.com
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. nanobioletters.com The ratio of the organic solvent to water is adjusted to achieve the desired retention time; increasing the organic content will decrease the retention time. chromatographyonline.com
pH and Buffers: The pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds. phenomenex.com For sulfonamides, adjusting the pH with acids like phosphoric acid, formic acid, or acetic acid can improve peak shape and selectivity. chromatographyonline.comnanobioletters.com A common mobile phase composition for sulfonamide analysis is a mixture of water, acetonitrile, and methanol, with the pH adjusted to around 2.5 with phosphoric acid. nanobioletters.com
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm) | Provides good retention for aromatic sulfonamides. wu.ac.th |
| Mobile Phase | Acetonitrile:Water:Methanol (35:60:5 v/v/v) with pH adjusted to 2.5 with phosphoric acid | Optimized for good separation and peak shape of sulfonamides. nanobioletters.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. wu.ac.th |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. nanobioletters.com |
| Injection Volume | 5-10 µL | Standard volume for analytical injections. wu.ac.th |
The selection of an appropriate detector is crucial for sensitivity and selectivity.
UV/Vis Detectors: These are the most common detectors in HPLC. For a compound containing an aromatic ring like this compound, a UV detector is highly suitable. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity. For many sulfonamides, a wavelength of around 254-278 nm is effective. jafs.com.plnanobioletters.com
Photodiode Array (PDA) Detectors: A PDA detector, also known as a Diode Array Detector (DAD), provides a significant advantage over a standard UV/Vis detector by acquiring the entire UV-Vis spectrum of the eluting compounds. shimadzu.com This capability is invaluable for peak purity assessment, as it can help to identify co-eluting impurities. shimadzu.com It also aids in method development by allowing for the determination of the optimal detection wavelength for all components in a mixture. multiscreensite.com
Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong UV chromophore, an ELSD can be a viable alternative. This detector is sensitive to any non-volatile analyte, making it a more universal detector.
Gas Chromatography (GC) for Volatile Byproducts and Reagents
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound synthesis, GC is primarily used to identify and quantify residual solvents, unreacted volatile starting materials, and volatile byproducts. ispub.com
For instance, the synthesis of methanesulfonamides may involve reagents that can lead to the formation of genotoxic impurities such as alkyl methanesulfonates (e.g., methyl methanesulfonate, ethyl methanesulfonate). rroij.com These are potent carcinogens and their presence must be carefully monitored. researchgate.net GC coupled with a sensitive detector is the method of choice for trace analysis of such impurities.
A typical GC method for volatile impurities would involve:
Injection: Headspace injection is often preferred for the analysis of residual solvents in pharmaceutical ingredients, as it minimizes contamination of the GC system with the non-volatile active pharmaceutical ingredient (API). thermofisher.com
Column: A capillary column with a stationary phase suitable for separating volatile polar and non-polar compounds is used. Columns like the DB-624 are commonly employed for this purpose. rroij.com
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for quantifying residual solvents. ispub.com For higher sensitivity and specificity, especially for trace-level genotoxic impurities, a Mass Spectrometer (MS) is the preferred detector. nih.gov
Coupled Analytical Techniques
The combination of chromatographic separation with spectroscopic detection provides a wealth of information for the analysis of complex mixtures and the definitive identification of unknown compounds.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): The hyphenation of LC with NMR spectroscopy is a powerful tool for the structural elucidation of compounds within a mixture, eliminating the need for tedious offline isolation. nih.gov While LC-MS is often the first-line approach for metabolite and impurity identification, NMR provides unambiguous structural information. tandfonline.com For a novel compound like this compound, LC-NMR could be instrumental in confirming its structure and identifying any co-eluting isomers or degradation products. globalresearchonline.net The use of 19F-NMR, in conjunction with LC, can be particularly useful for tracking fluorine-containing compounds and their transformation products. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned previously, GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. d-nb.info It is invaluable for identifying unknown volatile impurities by comparing their mass spectra to extensive libraries. globalresearchonline.net In the context of this compound, GC-MS would be used to identify and quantify trace levels of residual solvents and potential genotoxic byproducts from the synthesis process. nih.gov
Sample Preparation Techniques for Complex Matrices
When analyzing this compound in complex matrices, such as biological fluids or environmental samples, an effective sample preparation step is crucial to remove interfering substances and concentrate the analyte of interest.
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubility in two immiscible liquids. For extracting sulfonamides from aqueous matrices like milk or water, organic solvents such as dichloromethane (B109758) or ethyl acetate are often used. mdpi.com
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample clean-up and concentration. researchgate.net For sulfonamides, various SPE sorbents can be used, including C18 cartridges for reversed-phase extraction. researchgate.net Molecularly Imprinted Polymers (MIPs) can also be designed to selectively bind to sulfonamides, offering very high selectivity. imeko.info
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide analysis in food, has been increasingly adapted for the extraction of pharmaceuticals from various complex matrices. pandawainstitute.com A typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate and sodium chloride). A subsequent dispersive SPE (d-SPE) step with sorbents like primary secondary amine (PSA) is used for further clean-up. researchgate.net This method is known for its high recovery and efficiency. doi.org
| Technique | Principle | Advantages | Typical Application |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Extraction from aqueous samples. mdpi.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, good clean-up, can be automated | Trace analysis in environmental and biological samples. researchgate.net |
| QuEChERS | Solvent extraction followed by salting out and d-SPE clean-up | Fast, high throughput, low solvent consumption | Multi-residue analysis in food and other complex matrices. pandawainstitute.com |
Validation of Analytical Methods for Research Reproducibility
The reproducibility of research findings is intrinsically linked to the reliability of the analytical methods used. Method validation provides documented evidence that a chosen analytical procedure will consistently produce a result that meets pre-determined acceptance criteria. For this compound, this means that any developed analytical method, such as High-Performance Liquid Chromatography (HPLC), must undergo rigorous validation to ensure that results from different laboratories or at different times can be compared with confidence.
A comprehensive validation protocol for an analytical method for this compound would assess several key performance characteristics.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the signal measured is solely from this compound and not from any interfering substances.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of the analyte response versus concentration.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value.
Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, column temperature, or flow rate.
The data generated from these validation studies for an analytical method for this compound would typically be presented in data tables to clearly demonstrate the method's performance.
Table 1: Linearity Data for the Analysis of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150350 |
| 25 | 375890 |
| 50 | 752100 |
| Linear Regression | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 15015 |
| Intercept | 120 |
Table 2: Accuracy and Precision Data for the Analysis of this compound
| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5.0 | 4.98 ± 0.09 | 99.6 | 1.8 |
| 25.0 | 25.12 ± 0.35 | 100.5 | 1.4 |
| 40.0 | 39.85 ± 0.60 | 99.6 | 1.5 |
By thoroughly validating the analytical methods used in the study of this compound, researchers can ensure the integrity and reproducibility of their findings, which is essential for the advancement of scientific knowledge.
Potential Applications in Chemical Sciences and Materials Research
Precursors for Advanced Organic Synthesis Beyond Current Scope
The strategic placement of reactive sites within the 1-(4-fluorophenyl)-N-methylmethanesulfonamide structure makes it an attractive starting point for constructing larger, more intricate molecular architectures. The fluorophenyl group and the sulfonamide moiety are both amenable to a wide range of chemical transformations, positioning the compound as a versatile synthon in organic chemistry. Aromatic and heterocyclic compounds are recognized as fundamental to organic chemistry and are key structural elements in synthetic and biological chemistry. fluorochem.co.uk
The structural motifs of this compound are integral to the synthesis of novel heterocyclic compounds. sigmaaldrich.com Research has demonstrated the incorporation of these motifs into complex pyrimidine (B1678525) structures. For instance, the compound N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS) has been successfully synthesized. nih.gov In this synthesis, the core structure is part of a larger assembly, showcasing its utility as a foundational building block for creating substituted pyrimidines, a class of heterocycles with significant applications in materials science. nih.gov The use of fluorinated building blocks, in general, is a dominant approach in the discovery of new functional molecules. nih.gov
A synthon represents a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The this compound molecule can be viewed as a combination of synthons that can be integrated into larger molecular frameworks. The fluorophenyl ring, for example, can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. fluorochem.co.uk This versatility enables the construction of elaborate structures, as seen in the synthesis of pyrazole, pyridone, and triazole azaheterocycles from related fluorinated pyrone building blocks. mdpi.com The ability to use such fluorinated synthons is crucial for developing complex molecules for diverse applications, including organic electronics and medicinal chemistry. nih.gov
Nonlinear Optical (NLO) Material Development
Derivatives incorporating the this compound framework have shown considerable promise for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like optical communications and data processing, and there is ongoing research to develop organic molecules with superior NLO properties. bohrium.com
The relationship between a molecule's structure and its NLO activity is a key area of investigation. In the pyrimidine derivative PMMS, which contains the core moieties of this compound, theoretical studies using Density Functional Theory (DFT) have been employed to understand its electronic and optical properties. nih.govresearchgate.net Such computational analyses help in predicting NLO behavior by calculating parameters like polarizability and hyperpolarizability. dntb.gov.uanih.gov Studies on PMMS revealed that it possesses a third-order nonlinear susceptibility (χ3) that is superior to that of known chalcone (B49325) derivatives, highlighting the potential of this structural class in photonics and optical applications. nih.gov The π-deficient and electron-withdrawing nature of the heterocyclic core, combined with the electronic influence of the fluorophenyl and methylsulfonamide groups, is crucial for creating the push-pull system that enhances NLO properties. nih.gov
| Derivative Compound | Methodology | Key Finding |
|---|---|---|
| N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS) | Iterative Electrostatic Embedding Method | Exhibited a third-order nonlinear susceptibility (χ3) superior to known chalcone derivatives. nih.gov |
The arrangement of molecules in the solid state significantly impacts the bulk material's NLO response. Crystallographic engineering aims to control this arrangement to maximize desired properties. For the PMMS derivative, its structure was confirmed by single-crystal X-ray diffraction (SCXRD), and analysis of intermolecular interactions was performed using Hirshfeld surface analysis. nih.gov This analysis is crucial for understanding the crystal packing and the non-covalent interactions that govern the supramolecular assembly. researchgate.net Research showed a significant enhancement in the NLO behavior of PMMS within the crystalline environment, underscoring the importance of solid-state effects. nih.gov By understanding and controlling these intermolecular forces, it is possible to design crystalline materials with an optimized and enhanced NLO response.
Applications in Catalysis as Ligands or Organocatalysts
The potential use of this compound and its direct derivatives in the field of catalysis, either as ligands for metal complexes or as standalone organocatalysts, is an area that is not extensively documented in current literature. While sulfonamide derivatives are known to act as ligands in coordination chemistry, specific catalytic applications of this compound have not been prominently reported. nih.govnih.gov Further research is required to explore the coordinating properties of the sulfonamide nitrogen and oxygen atoms and the potential for the molecule to participate in catalytic cycles.
Design of Metal Complexes Featuring the N-Methylmethanesulfonamide Moiety
The N-methylmethanesulfonamide moiety within this compound is a key functional group for the construction of metal complexes. Sulfonamides, in general, are recognized for their ability to coordinate with a wide range of metal ions, acting as versatile ligands in coordination chemistry. tandfonline.comresearchgate.netresearchgate.net The coordination can occur through several atoms within the sulfonamide group, leading to diverse structural and electronic properties of the resulting metal complexes.
The nitrogen atom of the sulfonamide group and the two oxygen atoms of the sulfonyl group are all potential donor sites for metal coordination. nih.gov The specific coordination mode can be influenced by factors such as the nature of the metal ion, the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions. For instance, in some complexes, the sulfonamide ligand may act as a monodentate ligand, coordinating through a single atom, while in others, it can function as a bidentate or even a bridging ligand, linking multiple metal centers. nih.gov
The coordination of metal ions to the N-methylmethanesulfonamide moiety of this compound could lead to the formation of various types of metal complexes, including discrete mononuclear or polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs). acs.orgatlasofscience.org MOFs constructed from sulfonate-based ligands have demonstrated permanent porosity and potential applications in gas storage and catalysis. acs.orgatlasofscience.org By extension, sulfonamide-based MOFs derived from this compound could exhibit interesting properties for similar applications. researchgate.net The fluorophenyl group can also influence the properties of the resulting metal complexes through electronic effects and potential non-covalent interactions.
| Potential Coordination Modes of the N-Methylmethanesulfonamide Moiety |
| Monodentate Coordination |
| Through the sulfonamide nitrogen atom |
| Through one of the sulfonyl oxygen atoms |
| Bidentate Coordination |
| Chelating through the nitrogen and one oxygen atom |
| Bridging between two metal centers |
The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance to elucidate their structure and bonding. The exploration of the catalytic, magnetic, and photophysical properties of these novel metal complexes represents a promising avenue for future research.
Chiral Catalyst Development from Analogues
While this compound itself is not chiral, its molecular framework serves as an excellent starting point for the design and synthesis of chiral analogues that can function as catalysts in asymmetric synthesis. Chiral sulfonamides have emerged as a privileged class of ligands and organocatalysts for a wide array of enantioselective transformations. researchtrends.netnih.govnih.gov
The development of chiral catalysts from analogues of this compound can be approached in several ways. One strategy involves the introduction of a chiral center elsewhere in the molecule. For example, a chiral substituent could be attached to the phenyl ring or could replace the methyl group on the nitrogen atom. Such modifications would create a chiral environment around the sulfonamide functionality, which could then be exploited in asymmetric catalysis. Chiral sulfonamides have been successfully employed in reactions such as the alkylation of aldehydes, transfer hydrogenation of ketones, and Diels-Alder reactions. researchtrends.net
Another sophisticated approach is the creation of axially chiral sulfonamides. nih.govresearchgate.netresearchgate.net Atropisomerism can arise from restricted rotation around the N-aryl bond, particularly when bulky substituents are present at the ortho positions of the phenyl ring. By introducing appropriate substituents on the fluorophenyl ring of an analogue of this compound, it may be possible to generate stable atropisomers that can serve as chiral ligands for transition metal catalysts or as organocatalysts in their own right. The catalytic asymmetric synthesis of N-C axially chiral sulfonamides has been achieved through methods like palladium-catalyzed N-allylation. nih.gov
Furthermore, the sulfonamide moiety can be incorporated into more complex chiral scaffolds, such as those based on amino acids or alkaloids, to create multifunctional catalysts. mcgill.canih.gov For instance, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and utilized in the asymmetric transfer hydrogenation of quinolines. mcgill.ca This demonstrates the potential for significant modification of the basic sulfonamide structure to achieve highly effective and selective chiral catalysts.
| Strategies for Developing Chiral Catalysts from Analogues |
| Introduction of a Chiral Center |
| Attachment of a chiral substituent to the phenyl ring. |
| Replacement of the N-methyl group with a chiral alkyl group. |
| Creation of Axial Chirality (Atropisomerism) |
| Introduction of bulky ortho-substituents on the phenyl ring to restrict C-N bond rotation. |
| Incorporation into Larger Chiral Scaffolds |
| Integration of the sulfonamide moiety into structures derived from natural products or other chiral sources. |
The design and synthesis of such chiral analogues of this compound would open up new possibilities for the development of efficient and selective catalysts for the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.
Future Research Directions and Outlook
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can generate significant waste and utilize hazardous reagents. uniba.itsci-hub.se Future research must prioritize the development of greener synthetic protocols that improve atom economy and reduce environmental impact.
Key strategies for investigation include:
One-Pot Syntheses: Developing one-pot procedures starting from readily available and less hazardous materials like thiols, disulfides, or nitroarenes can significantly improve efficiency. sci-hub.seresearchgate.net For instance, the in situ generation of the sulfonyl chloride from a thiol followed by immediate reaction with an amine in the same vessel avoids the isolation of reactive intermediates. sci-hub.se
Use of SO2 Surrogates: Replacing highly toxic and difficult-to-handle sulfur dioxide gas with stable, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) represents a major step forward in safety and convenience. rsc.org
Catalytic C-H Amination: Direct C-H amination strategies, where a C-H bond is directly converted to a C-N bond, offer an elegant and atom-economical route to N-arylsulfonamides, minimizing the need for pre-functionalized starting materials. researchgate.net
Water-Based Synthesis: Exploring water as a solvent for sulfonamide synthesis aligns with the principles of green chemistry, as it is non-toxic, non-flammable, and inexpensive. sci-hub.se
| Strategy | Key Advantages | Challenges | Potential for 1-(4-fluorophenyl)-N-methylmethanesulfonamide |
|---|---|---|---|
| Traditional (Sulfonyl Chloride + Amine) | Well-established, high yields for some substrates. researchgate.net | Uses hazardous reagents, generates HCl byproduct. uniba.it | Current standard, but with room for green improvement. |
| One-Pot from Thiols | Avoids isolation of intermediates, improved efficiency. sci-hub.se | Requires efficient oxidant for thiol to sulfonyl chloride conversion. rsc.org | High; could streamline synthesis from 4-fluorothiophenol. |
| SO2 Surrogates (e.g., DABSO) | Safer and easier to handle than SO2 gas. rsc.org | Stoichiometric use of the surrogate. | Very promising for improving process safety. |
| Direct C-H Amination | High atom economy, reduces synthetic steps. researchgate.net | Often requires metal catalysts and directing groups. | Advanced approach for novel synthetic pathways. |
Exploration of Unconventional Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Moving away from volatile organic compounds (VOCs) towards unconventional, greener media is a key research direction.
Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), are biodegradable, non-toxic, and often reusable. uniba.itresearchgate.net Research has demonstrated that DES can facilitate sulfonamide synthesis at room temperature with high yields, making them an excellent alternative to traditional solvents. uniba.itnih.gov A sustainable protocol for synthesizing various sulfonamides has been developed using choline chloride (ChCl)-based deep eutectic solvents, achieving yields up to 97%. uniba.it
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a particularly attractive reaction medium. acs.org It is non-toxic, non-flammable, and its solvent properties can be "tuned" by altering pressure and temperature. acs.orgwikipedia.org Gases like hydrogen are fully miscible with SCFs, which can enhance reaction rates for processes that consume gaseous reagents. rsc.org Furthermore, the product can be easily separated by simply depressurizing the system, eliminating the need for solvent extraction and distillation. libretexts.orgmit.edu
| Medium | Key Properties | Advantages for Sulfonamide Synthesis |
|---|---|---|
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, low vapor pressure, reusable. uniba.it | Shown to give high yields at ambient temperature; can replace hazardous solvents like dichloromethane (B109758). uniba.itnih.gov |
| Supercritical CO2 (scCO2) | Non-toxic, non-flammable, tunable solvent properties, easy product separation. acs.orglibretexts.org | Environmentally benign; simplifies downstream processing and purification. mit.edu |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The discovery and optimization of chemical reactions is a complex, multi-dimensional problem that can be accelerated by computational tools. researchgate.net Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.
Future applications in the synthesis of this compound include:
Reaction Condition Optimization: ML algorithms can analyze large datasets of chemical reactions to predict the optimal conditions (e.g., temperature, catalyst, solvent, stoichiometry) to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov Active learning approaches can intelligently suggest the next set of experiments to perform, drastically reducing the number of trials needed to find the best conditions. duke.edu
Predictive Synthesis: Global ML models, trained on vast reaction databases, can suggest appropriate reaction conditions for novel transformations, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.orgnih.gov
Data-Driven Discovery: By integrating ML with high-throughput experimentation (HTE) platforms, it becomes possible to rapidly screen numerous reaction variables and build predictive models that uncover non-intuitive relationships between parameters, leading to novel discoveries. beilstein-journals.orgduke.edu
Discovery of Novel Reactivities and Transformation Pathways
Research should not be limited to optimizing the existing synthesis of the S-N bond. Exploring novel reactivities of the this compound scaffold could unlock new applications and synthetic routes.
Functionalization of the N-Aryl Group: The sulfonamide moiety can act as a directing group to facilitate site-selective C-H functionalization of the fluorophenyl ring. This would allow for the late-stage introduction of other functional groups, rapidly creating a library of derivatives for further study.
Novel Coupling Reactions: Investigating new multicomponent reactions where the sulfonamide is formed in conjunction with other bonds in a single step could lead to highly efficient syntheses of complex molecules. For example, methods using nitroarenes as the nitrogen source in iron-catalyzed reactions are being developed, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods offer a powerful, reagent-free way to form chemical bonds. The electrochemical oxidative coupling of thiols and amines to form sulfonamides is a promising green alternative that avoids the use of chemical oxidants. acs.org
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential for developing robust and scalable synthetic processes. In situ (in the reaction vessel) monitoring provides real-time data without the need for sampling.
Process Analytical Technology (PAT): Techniques like in situ Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, can continuously monitor the concentration of reactants, intermediates, and products throughout the reaction. mt.com This allows for precise determination of reaction endpoints, identification of unstable intermediates, and a detailed understanding of the reaction kinetics. Applying this to the synthesis of this compound would enable better control and optimization, especially during scale-up.
Development of Fluorescent Probes: While distinct from reaction monitoring, a related avenue of research is the design of novel molecules based on the sulfonamide scaffold that can act as fluorescent probes. nih.govmdpi.com Sulfonamide-containing naphthalimides, for instance, have been synthesized and investigated as potential probes for fluorescent imaging in tumors. nih.govmdpi.com Exploring whether derivatives of this compound could be developed into probes for specific biological targets or chemical environments is a compelling future direction.
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-N-methylmethanesulfonamide?
The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common method involves reacting 4-fluorobenzyl chloride with N-methylmethanesulfonamide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Reaction progress is monitored via HPLC to track intermediate formation, and purification employs recrystallization or silica-gel column chromatography . Key challenges include controlling competing side reactions (e.g., over-alkylation) and ensuring anhydrous conditions to prevent hydrolysis of intermediates .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ~7.2–7.4 ppm for aromatic protons, δ~3.1 ppm for -SO₂N-CH₃), FT-IR (S=O stretches at ~1150–1350 cm⁻¹), and mass spectrometry (m/z 215.2 [M+H]⁺). Crystallographic data (if available) validate bond angles and torsional strain in the sulfonamide group. Digital representations like SMILES (CS(=O)(=O)N(C)Cc1ccc(cc1)F) and InChIKey (UUQGWVIRPCRTSA-UHFFFAOYSA-N) are critical for database integration .
Q. What analytical techniques ensure purity and stability during storage?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98% required for pharmacological studies). Stability is assessed via accelerated degradation studies under varied pH, temperature, and light exposure. Degradation products (e.g., hydrolyzed sulfonic acids) are identified using LC-MS/MS . Storage recommendations include desiccated conditions at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for scalable synthesis?
Density Functional Theory (DFT) models predict transition states and activation energies for key steps (e.g., sulfonylation). Tools like ICReDD’s reaction path search integrate quantum mechanics with experimental data to identify optimal solvents (e.g., DMF vs. acetonitrile) and catalyst systems. For example, simulations may reveal that microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours while maintaining >90% yield .
Q. What in vitro assays evaluate the compound’s biological activity and mechanism?
Enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase) quantify IC₅₀ values using fluorogenic substrates. Surface Plasmon Resonance (SPR) measures binding kinetics to target proteins (KD < 1 µM suggests high affinity). For cytotoxicity, MTT assays on cell lines (e.g., HEK293) determine EC₅₀, while QSAR models correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity . Contradictions in activity data may arise from assay-specific conditions (e.g., buffer pH affecting sulfonamide ionization) .
Q. How do structural modifications enhance pharmacokinetic properties?
Metabolic stability is improved by replacing the N-methyl group with bulkier substituents (e.g., isopropyl) to reduce cytochrome P450 oxidation. LogP calculations (e.g., using Molinspiration) guide solubility adjustments; introducing polar groups (e.g., -OH) lowers logP from 2.1 to 1.4, enhancing aqueous solubility. In silico ADMET predictions (e.g., SwissADME) prioritize derivatives with balanced permeability and low hERG channel affinity .
Data Contradictions and Resolution Strategies
- Variability in Synthetic Yields : Discrepancies (e.g., 70–90% yields) may stem from trace moisture in solvents or inconsistent heating rates. Resolution: Standardize anhydrous protocols and use inline FT-IR for real-time monitoring .
- Biological Activity Inconsistencies : Conflicting IC₅₀ values across studies may reflect differences in protein isoforms or assay buffers. Resolution: Validate targets using cryo-EM or X-ray crystallography to confirm binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
